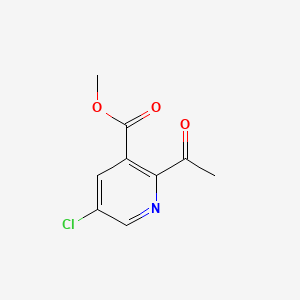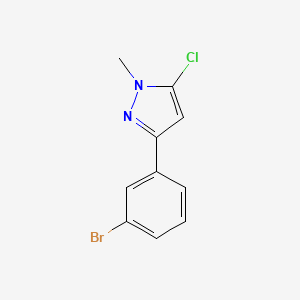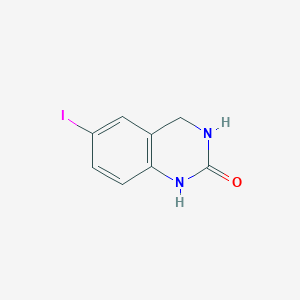
1-(Difluoromethyl)-4-propoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-4-propoxybenzene is an organic compound characterized by the presence of a difluoromethyl group and a propoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-4-propoxybenzene typically involves the introduction of the difluoromethyl group onto a benzene ring. One common method is the nucleophilic difluoromethylation of aromatic compounds. This can be achieved using difluoromethylating agents such as ClCF₂H in the presence of a base . Another approach involves the use of difluorocarbene reagents for the direct insertion of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-4-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.
Major Products:
Oxidation: Difluoromethyl ketones, carboxylic acids.
Reduction: Methyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-(Difluoromethyl)-4-propoxybenzene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical intermediates
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-4-propoxybenzene involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. The compound may act on various pathways, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
1-(Trifluoromethyl)-4-propoxybenzene: Similar structure but with a trifluoromethyl group.
1-(Difluoromethyl)-4-methoxybenzene: Similar structure but with a methoxy group instead of a propoxy group.
Uniqueness: 1-(Difluoromethyl)-4-propoxybenzene is unique due to the presence of both the difluoromethyl and propoxy groups, which confer distinct chemical and physical properties. The difluoromethyl group enhances the compound’s lipophilicity and hydrogen bonding ability, making it a valuable molecule in various applications .
Properties
Molecular Formula |
C10H12F2O |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-propoxybenzene |
InChI |
InChI=1S/C10H12F2O/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6,10H,2,7H2,1H3 |
InChI Key |
SEYVONICDZXBML-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-9-ol Hydrobromide](/img/structure/B13701815.png)


![5-[(S)-2,2-Dimethyltetrahydro-2H-pyran-4-yl]-1-[(1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl]-1H-indole-2-carboxylic Acid](/img/structure/B13701838.png)


![2-(Dicyclohexylphosphino)-1-[2-(dicyclohexylphosphino)phenyl]-1H-pyrrole](/img/structure/B13701858.png)



![6,8-Dichloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13701876.png)



